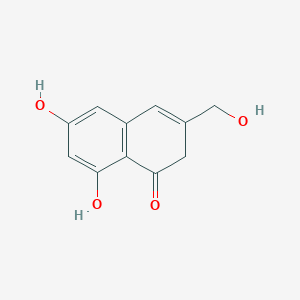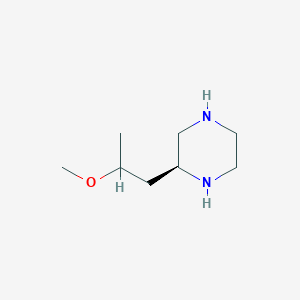
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a chemical compound known for its unique structure and properties It is characterized by a long heptadecyl chain attached to a tetrachlorobutenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4,4-tetrachlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Applications De Recherche Scientifique
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chlorinated moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecyl 3,4,4-trichlorobut-2-enoate: Similar structure but with one less chlorine atom.
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate: A closely related compound with similar properties and applications.
Uniqueness
This compound stands out due to its specific combination of a long hydrophobic chain and a highly chlorinated butenoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
654646-29-4 |
|---|---|
Formule moléculaire |
C21H36Cl4O2 |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
heptadecyl 3,4,4,4-tetrachlorobut-2-enoate |
InChI |
InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-20(26)18-19(22)21(23,24)25/h18H,2-17H2,1H3 |
Clé InChI |
RCWICBGIMLTUAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


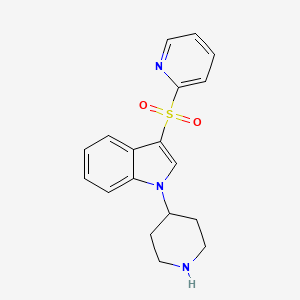
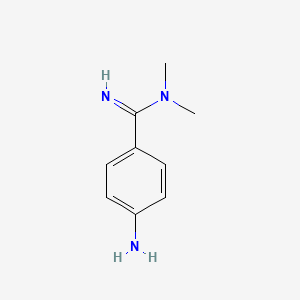
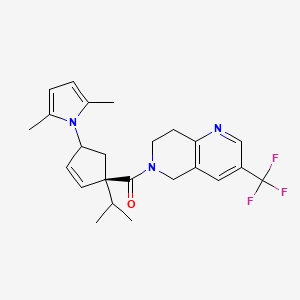
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
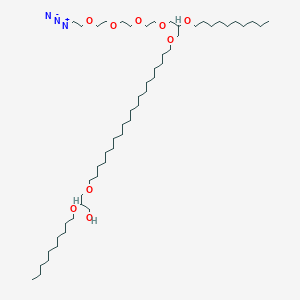
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)

